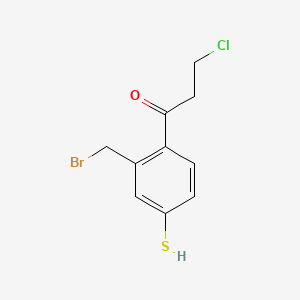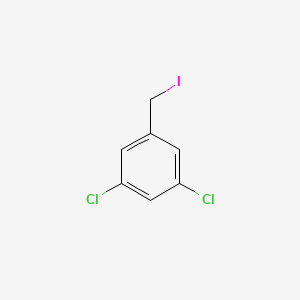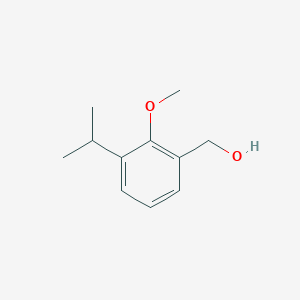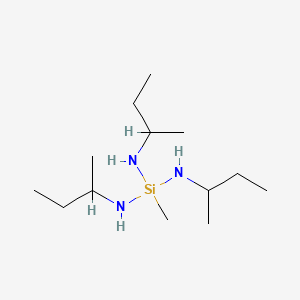
Silanetriamine, 1-methyl-N,N',N''-tris(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, also known as methyltris(sec-butylamino)silane, is a chemical compound with the molecular formula C13H33N3Si and a molecular weight of 259.51 g/mol . This compound is characterized by its unique structure, which includes a silicon atom bonded to three nitrogen atoms, each of which is further bonded to a 1-methylpropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, typically involves the reaction of silicon tetrachloride with sec-butylamine in the presence of a base. The reaction proceeds through the formation of intermediate products, which are subsequently converted to the final compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistent quality and yield of the product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanetriamine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo substitution reactions where the nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include silanetriamine oxides, secondary amines, and substituted silanetriamines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various silicon-based compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, involves its interaction with molecular targets through its silicon and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical reactions. The pathways involved include the formation of intermediate complexes, which undergo further reactions to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, include:
Silanetriamine, N,N’,N’',1-tetramethyl-: A compound with a similar structure but different substituents.
Methyltris(sec-butylamino)silane: Another compound with similar functional groups but different molecular arrangements.
Uniqueness
The uniqueness of silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, lies in its specific molecular structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Propiedades
Número CAS |
37697-65-7 |
|---|---|
Fórmula molecular |
C13H33N3Si |
Peso molecular |
259.51 g/mol |
Nombre IUPAC |
N-[bis(butan-2-ylamino)-methylsilyl]butan-2-amine |
InChI |
InChI=1S/C13H33N3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h11-16H,8-10H2,1-7H3 |
Clave InChI |
OGVVDLMGEQARAV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N[Si](C)(NC(C)CC)NC(C)CC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


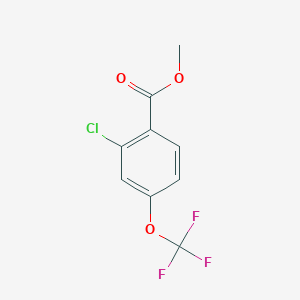
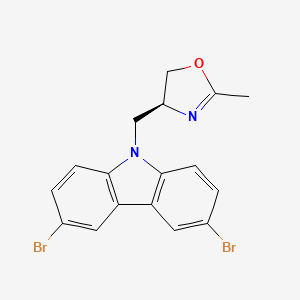
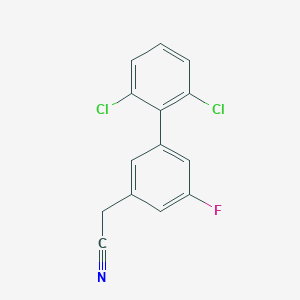
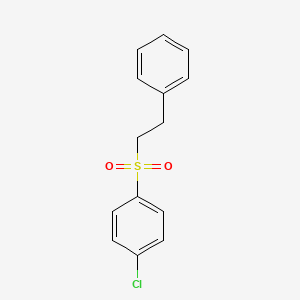
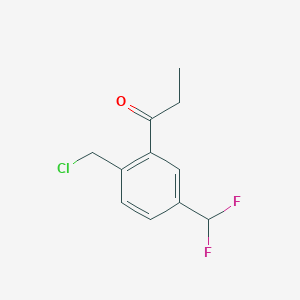


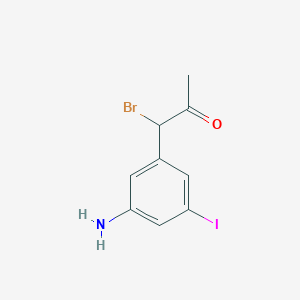
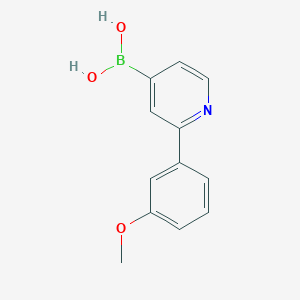
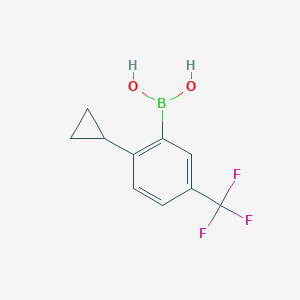
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
